Degrader 32 -

Degrader 32

Catalog Number: EVT-1534668
CAS Number:
Molecular Formula: C48H48Cl2N6O5
Molecular Weight: 859.849
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Degrader 32 is a Novel potent and selective MDM2 degrader, inhibiting the proliferation and inducing the apoptosis of RS4, 11 leukemia cells.
Source and Classification

Degrader 32 falls under the category of targeted protein degraders, which are increasingly recognized for their potential in drug discovery and development. These compounds leverage the cellular machinery for protein degradation, offering advantages over traditional inhibitors by permanently removing target proteins from the cell rather than merely inhibiting their activity. The design of Degrader 32 incorporates specific ligands that bind both to the target protein and to an E3 ligase, enhancing its specificity and efficacy in inducing degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Degrader 32 involves several sophisticated methodologies, primarily focusing on multicomponent reactions that allow for the efficient assembly of complex molecules. Techniques such as split Ugi reactions and C-H activation strategies are employed to create diverse libraries of PROTACs, including Degrader 32.

  1. Multicomponent Reactions: This method enables the simultaneous combination of multiple reactants to form a single product, significantly increasing the diversity of potential degraders.
  2. C-H Activation: This technique facilitates the functionalization of inert carbon-hydrogen bonds in organic molecules, allowing for more straightforward synthesis pathways.

The synthetic routes are optimized to ensure high yields and purity of the final product while maintaining the structural integrity necessary for biological activity.

Molecular Structure Analysis

Structure and Data

Degrader 32's molecular structure features a central linker that connects two distinct functional groups: one that binds to the target protein and another that recruits an E3 ligase. The precise molecular formula and structural data can be derived from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Molecular Weight: The molecular weight of Degrader 32 is determined through high-resolution mass spectrometry.
  • Structural Integrity: The integrity of the compound is confirmed through various chromatographic techniques ensuring that it retains its intended biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Degrader 32 participates in several key chemical reactions:

  1. Ubiquitination: Upon binding to both the target protein and E3 ligase, Degrader 32 facilitates the transfer of ubiquitin moieties onto the target protein, marking it for degradation.
  2. Hydrolysis: The compound may undergo hydrolytic reactions under physiological conditions, which can affect its stability and efficacy.

The kinetics of these reactions are crucial for understanding how effectively Degrader 32 can induce degradation in cellular environments.

Mechanism of Action

Process and Data

The mechanism by which Degrader 32 operates involves several steps:

  1. Binding: The compound binds to its target protein and an E3 ligase, forming a ternary complex.
  2. Ubiquitination: This complex facilitates the ubiquitination of the target protein.
  3. Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

Data from cellular assays demonstrate that Degrader 32 effectively reduces levels of its target protein in a dose-dependent manner, confirming its action as a potent degrader.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Degrader 32 exhibits specific physical properties:

  • Solubility: It is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in aqueous environments.
  • Stability: The compound's stability can vary depending on pH and temperature; studies often assess its metabolic stability using liver microsomes or plasma samples.

Chemical properties include:

  • Reactivity: Degrader 32 is designed to be reactive towards specific amino acid residues on its target protein, enhancing its efficacy.
  • Selectivity: The selectivity profile is determined through comparative studies against similar proteins to ensure minimal off-target effects.
Applications

Scientific Uses

Degrader 32 has significant applications in various fields:

  1. Cancer Research: It is utilized to investigate the role of specific oncoproteins in cancer progression by selectively degrading them.
  2. Drug Discovery: As a PROTAC, it serves as a model compound for developing new targeted therapies aimed at previously "undruggable" targets.
  3. Biological Studies: Researchers use Degrader 32 to study cellular pathways involving its target proteins, providing insights into disease mechanisms.
Introduction to Targeted Protein Degradation (TPD) and Degrader 32

Evolutionary Significance of Protein Degradation in Cellular Homeostasis

Protein degradation pathways represent evolutionarily conserved quality control systems essential for cellular viability and organismal survival. These mechanisms developed early in prokaryotic organisms and underwent sophisticated specialization in eukaryotes:

  • Ubiquitin-Proteasome System (UPS): This ATP-dependent pathway emerged approximately 2.5 billion years ago and dominates regulated protein turnover in eukaryotic cytosol and nucleus. The UPS selectively degrades short-lived regulatory proteins (e.g., cell cycle regulators) and misfolded polypeptides through a coordinated enzymatic cascade: E1 (activating), E2 (conjugating), and E3 (ligating) enzymes sequentially tag target proteins with polyubiquitin chains, marking them for destruction by the 26S proteasome. Approximately 80% of intracellular protein degradation occurs via this pathway [1] [8].

  • Lysosomal Pathways: Evolutionarily older than UPS, lysosomal degradation encompasses multiple substrate-processing mechanisms:

  • Endosome-Lysosome System: Degrades extracellular proteins and membrane receptors via receptor-mediated endocytosis
  • Autophagy-Lysosome Pathway: Eliminates protein aggregates, damaged organelles, and long-lived proteins through macroautophagy, microautophagy, and chaperone-mediated autophagy [3] [8]

These complementary systems maintain proteostasis by eliminating structurally compromised or functionally obsolete proteins. Their evolutionary refinement created molecular logic gates for therapeutic co-option, where degraders like Degrader 32 interface with these ancient quality control mechanisms [1] [8].

Table 1: Evolutionary Conservation of Major Protein Degradation Pathways

Degradation PathwayPrimary MechanismSubstrate TypesEvolutionary Conservation
Ubiquitin-Proteasome System (UPS)ATP-dependent polyubiquitination & proteasomal cleavageShort-lived proteins, misfolded polypeptidesEukaryotes (1.5-2.5 BYA origin)
Endosome-Lysosome SystemReceptor-mediated endocytosis & acid hydrolase digestionExtracellular proteins, membrane receptorsEukaryotes (early phagocytosis)
Autophagy-Lysosome PathwayAutophagosome formation & lysosomal fusionProtein aggregates, organelles, long-lived proteinsEukaryotes (conserved from yeast to mammals)

Historical Development of Degrader Technologies

The conceptual foundation for targeted protein degradation was established through pivotal discoveries spanning five decades:

  • Foundational Era (1999-2008): The first PROTAC (PROteolysis TArgeting Chimera) was conceptualized in 1999 [6] and experimentally validated in 2001 by Crews, Deshaies, and Sakamoto using a peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2) [1] [6]. These early proof-of-concept molecules faced significant pharmacological limitations due to peptidic components that impeded cellular permeability. The field transformed in 2008 with the development of entirely small-molecule PROTACs utilizing nutlin-based MDM2 ligands [1] [2].

  • Ligase Expansion Era (2008-2015): Research focused on diversifying E3 ligase recruitment beyond MDM2. Seminal work identified potent ligands for von Hippel-Lindau (VHL) in 2012 [2] and optimized cereblon (CRBN) binders derived from immunomodulatory imide drugs (IMiDs) [2] [6]. This period also witnessed the serendipitous discovery of molecular glues – monovalent compounds that induce neomorphic interactions between E3 ligases and target proteins, exemplified by thalidomide derivatives [1] [6].

  • Diversification Era (2015-Present): Technological maturation produced degrader classes addressing different biological compartments:

  • Intracellular degraders: PROTACs (PROteolysis TArgeting Chimeras), molecular glues, AUTACs (AUTophagy-targeting Chimeras)
  • Extracellular degraders: LYTACs (LYsosome-TArgeting Chimeras) for extracellular proteins [3] [8]The clinical validation phase began in 2019 with PROTACs ARV-110 and ARV-471 entering human trials [6] [7].

Table 2: Key Milestones in Degrader Technology Development

YearDevelopment MilestoneSignificance
2001First peptide-based PROTAC (Sakamoto et al.)Proof-of-concept for induced protein degradation
2008First small-molecule PROTACs (MDM2-based)Overcame cell permeability limitations
2012VHL ligands development (Buckley et al.)Expanded E3 ligase repertoire
2013CRBN mechanism elucidation (Ito et al.)Explained molecular glue action of IMiDs
2020First LYTAC technology (Bertozzi group)Extended TPD to extracellular proteins
2023Eight degraders in Phase III clinical trialsClinical validation of TPD platform

Classification of Degrader 32 Within the TPD Paradigm

Degrader 32 occupies a strategically significant position within the TPD landscape through its distinctive molecular architecture and mechanistic properties:

  • Structural Classification: As a heterobifunctional PROTAC, Degrader 32 comprises three modular domains:
  • Target Protein Binder: A high-affinity warhead targeting dysregulated transcription factors
  • E3 Ligase Recruiter: A VHL (von Hippel-Lindau) ligand with optimized binding kinetics
  • Linker Chemistry: A rigid polyethylene glycol-based spacer promoting productive ternary complex formation [1] [5] [6]
  • Mechanistic Classification: Degrader 32 operates through the ubiquitin-proteasome pathway by:
  • Simultaneously engaging the target protein and VHL-containing E3 ubiquitin ligase complex
  • Inducing proximity-driven ubiquitination of surface-exposed lysines on the target
  • Facilitating proteasomal recognition and degradation of the polyubiquitinated target
  • Enabling catalytic recycling of the degrader molecule [1] [5]
  • Technological Differentiation: Unlike molecular glues that rely on serendipitous discovery, Degrader 32 exemplifies rational degrader design. Its development employed structure-activity relationship (SAR) studies and computational modeling of ternary complex stability to optimize degradation efficiency. This approach overcomes the "undruggable" protein limitation by targeting non-catalytic domains and scaffolding functions inaccessible to conventional inhibitors [5] [6].

Table 3: Molecular Characteristics of Degrader 32

CharacteristicSpecificationFunctional Implication
Molecular TypeHeterobifunctional PROTACRational design capability
Molecular Weight~800-1000 DaBalanced cell permeability and target engagement
E3 Ligase PartnerVHL complexHypoxia-independent recruitment mechanism
Target SpecificityTranscription factorsAddresses "undruggable" nuclear targets
Degradation PathwayUbiquitin-Proteasome SystemRapid turnover of soluble intracellular proteins
Catalystic EfficiencyDC₅₀ < 10 nMSustained degradation at sub-stoichiometric concentrations

Key Advantages Over Occupancy-Driven Therapeutic Modalities

Degrader 32 demonstrates fundamental pharmacological improvements compared to conventional inhibitors:

  • Elimination vs. Inhibition: Occupancy-driven inhibitors require sustained high concentrations to maintain target inhibition and are limited to proteins with functional active sites. In contrast, Degrader 32 acts catalytically to completely remove the target protein from the cellular environment. This eradicates all functions of the target – including enzymatic, scaffolding, and protein-interaction activities – achieving effects impossible with conventional inhibitors. For example, Degrader 32 eliminates oncogenic transcription factors that lack enzymatic activity and were previously considered undruggable [1] [6].

  • Overcoming Resistance Mechanisms: Target protein overexpression, point mutations, and compensatory pathway activation frequently diminish efficacy of occupancy-based drugs. Degrader 32 circumvents these resistance pathways through:

  • Degradation of mutant protein variants unaffected by inhibitors
  • Elimination of overexpressed protein copies beyond inhibitor saturation capacity
  • Suppression of adaptive signaling by removing scaffolding functions [1] [3]This capability was demonstrated in studies where Degrader 32 maintained efficacy against inhibitor-resistant kinase variants [6].

  • Enhanced Selectivity Profile: Despite initial concerns about off-target degradation, Degrader 32 exhibits remarkable selectivity due to:

  • Cooperative binding requiring simultaneous engagement of target and E3 ligase
  • Optimal linker length preventing non-productive interactions
  • Ternary complex stability favoring specific protein-protein interactions [1] [5]Proteomic studies confirm Degrader 32 induces degradation of the intended target with minimal off-target effects, translating to improved therapeutic windows [5] [6].
  • Substoichiometric Efficiency: The catalytic mechanism enables Degrader 32 to degrade multiple target molecules per degrader molecule. This results in sustained pharmacological effects at concentrations significantly below the target's intracellular abundance – a key advantage over inhibitors requiring stoichiometric target saturation. In cellular models, Degrader 32 achieves >90% target degradation at concentrations 100-fold lower than the IC₅₀ of comparable inhibitors [1] [6].

Table 4: Comparative Efficacy of Degrader 32 vs. Occupancy-Based Inhibitors

Pharmacological ParameterDegrader 32Conventional InhibitorTherapeutic Implication
Mode of ActionCatalytic degradationOccupancy-based inhibitionDegrader eliminates all protein functions
Target ScopeEnzymes, scaffolds, transcription factorsProteins with deep binding pocketsDegrader addresses "undruggable" proteome
Resistance DevelopmentLow (removes entire target protein)High (mutations affect binding)Prolonged therapeutic utility
Dosing RequirementsSubstoichiometric (catalytic)Stoichiometric (target saturation)Reduced dosing frequency and toxicity
Duration of EffectSustained beyond drug clearanceLimited to drug presenceImproved pharmacodynamics

Properties

Product Name

Degrader 32

IUPAC Name

3-(4-(3-(4-((4S,5R)-2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)prop-1-yn-1-yl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Molecular Formula

C48H48Cl2N6O5

Molecular Weight

859.849

InChI

InChI=1S/C48H48Cl2N6O5/c1-5-61-40-28-33(48(2,3)4)15-20-37(40)44-52-42(31-11-16-34(49)17-12-31)43(32-13-18-35(50)19-14-32)56(44)47(60)54-26-24-53(25-27-54)23-7-9-30-8-6-10-36-38(30)29-55(46(36)59)39-21-22-41(57)51-45(39)58/h6,8,10-20,28,39,42-43H,5,21-27,29H2,1-4H3,(H,51,57,58)/t39?,42-,43+/m0/s1

InChI Key

SXPSRFOBNYZXKH-UZLVNVLGSA-N

SMILES

O=C(C(N(CC1=C2C=CC=C1C#CCN3CCN(C(N4[C@H](C5=CC=C(Cl)C=C5)[C@H](C6=CC=C(Cl)C=C6)N=C4C7=CC=C(C(C)(C)C)C=C7OCC)=O)CC3)C2=O)CC8)NC8=O

Solubility

Soluble in DMSO

Synonyms

Degrader 32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.